molecular formula C17H20N2O5S B6011640 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide

Cat. No.: B6011640
M. Wt: 364.4 g/mol
InChI Key: CFENPTQQXDPEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide, also known as ABT-639, is a selective and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and plays a crucial role in the development of chronic pain conditions. ABT-639 has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. By blocking TRPV1, this compound is able to reduce the transmission of pain signals and alleviate pain. In addition to its analgesic effects, this compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.
Biochemical and physiological effects:
This compound has been shown to be highly selective for TRPV1, with minimal activity against other ion channels. It has potent analgesic effects in preclinical models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition to its analgesic effects, this compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide as a tool compound for scientific research is its high selectivity for TRPV1. This allows researchers to investigate the role of TRPV1 in various physiological processes without the confounding effects of non-specific ion channel activity. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation, thermoregulation, and metabolism. Additionally, there is growing interest in the development of TRPV1 agonists for the treatment of certain diseases, such as obesity and diabetes.

Synthesis Methods

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-aminosulfonylphenyl)ethylamine to form the amide bond. The resulting compound is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly selective for TRPV1 and to have potent analgesic effects in preclinical models of pain. In addition to its potential as a therapeutic agent, this compound has also been used as a tool compound in scientific research to investigate the role of TRPV1 in pain and other physiological processes.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-14-9-13(10-15(11-14)24-2)17(20)19-8-7-12-3-5-16(6-4-12)25(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFENPTQQXDPEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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